C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate
Brand Name: Vulcanchem
CAS No.: 1164525-12-5
VCID: VC1979301
InChI: InChI=1S/C13H20N2.C2H2O4/c1-2-7-15-8-3-4-12-9-11(10-14)5-6-13(12)15;3-1(4)2(5)6/h5-6,9H,2-4,7-8,10,14H2,1H3;(H,3,4)(H,5,6)
SMILES: CCCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol

C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate

CAS No.: 1164525-12-5

Cat. No.: VC1979301

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate - 1164525-12-5

Specification

CAS No. 1164525-12-5
Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
IUPAC Name oxalic acid;(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methanamine
Standard InChI InChI=1S/C13H20N2.C2H2O4/c1-2-7-15-8-3-4-12-9-11(10-14)5-6-13(12)15;3-1(4)2(5)6/h5-6,9H,2-4,7-8,10,14H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key QDBRBZWCXUODAF-UHFFFAOYSA-N
SMILES CCCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O
Canonical SMILES CCCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator